molecular formula C14H18O2 B13034894 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde

Cat. No.: B13034894
M. Wt: 218.29 g/mol
InChI Key: IVTBJVFWCXBZOF-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde (CAS 31142-49-1) is an aldehyde derivative featuring a hydroxyl group, a phenyl ring, and a cyclohexyl moiety attached to the central carbon atom. Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde

InChI

InChI=1S/C14H18O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,11,13,16H,2,5-6,9-10H2

InChI Key

IVTBJVFWCXBZOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C=O)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde typically involves the reaction of cyclohexene with benzoylformic acid ester in the presence of a Lewis acid. The resulting intermediate is then hydrolyzed and reduced to yield the desired compound . Another method involves the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone .

Industrial Production Methods

Industrial production methods for 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde are designed to be economical and safe, providing good yields. One such method involves the reaction of cyclohexene and benzoylformic acid ester, followed by hydrolysis and reduction .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Drug Synthesis

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which is an important precursor for drugs such as oxybutynin. Oxybutynin is primarily utilized in the treatment of urinary conditions like pollakiuria, helping to alleviate symptoms associated with overactive bladder .

Production Methods

The synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde involves several chemical reactions, including the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide to yield ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. This ester can then be hydrolyzed to produce the desired aldehyde . Various production methods have been explored, including those that utilize lithium diisopropylamide and cyclohexyl iodide, although these methods can be costly and complex due to the use of expensive reagents and specific reaction conditions .

Case Studies and Research Findings

Several studies highlight the significance of 2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde in medicinal chemistry:

  • Synthetic Pathways : Research has detailed synthetic pathways for producing optically active forms of this compound, which are essential for developing enantiomerically pure pharmaceuticals . The methodologies often emphasize the importance of controlling stereochemistry during synthesis to enhance therapeutic efficacy.
  • Bioactivity Studies : Investigations into the bioactivity of derivatives of 2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde have shown potential anti-inflammatory properties, making it a candidate for further exploration in drug development targeting inflammatory diseases .

Summary of Findings

The applications of 2-cyclohexyl-2-hydroxy-2-phenylacetaldehyde are primarily centered around its role as a pharmaceutical intermediate. Its synthesis involves complex organic reactions that require careful consideration of conditions and reagents to achieve high yields and desired purity levels. The ongoing research into its derivatives suggests potential for broader therapeutic applications beyond its current uses.

Data Table: Summary of Production Methods and Applications

Production Method Yield Applications Notes
Ethyl benzoylformate + cyclohexylmagnesium bromide~53.3%Intermediate for oxybutyninRequires careful handling due to volatile solvents
Lithium diisopropylamide + cyclohexyl iodideVariesPotential for various pharmaceuticalsHigh cost and complex procedure
Optically active mandelic acid conversionVariesEnantiomerically pure drugsImportant for enhancing drug efficacy

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. For example, in the synthesis of oxybutynin, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The hydroxyl and aldehyde groups play crucial roles in these reactions, facilitating the formation of various derivatives.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Limited data exists, but its cyclohexyl group suggests moderate lipid solubility, similar to other cycloalkyl-containing compounds (e.g., cyclohexylmethacrylate, ).
  • Reactivity : The aldehyde group is prone to oxidation and nucleophilic addition, while the hydroxyl group may participate in hydrogen bonding or esterification.

Comparison with Structurally Similar Compounds

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

  • Structure : C₁₄H₁₂O₃; features two phenyl groups and a hydroxyl group attached to a central carbon, with a carboxylic acid instead of an aldehyde .
  • Key Differences: Functional Group: Carboxylic acid vs. Solubility: Benzilic acid’s polar carboxylic acid group enhances water solubility compared to the aldehyde’s lower polarity. Applications: Benzilic acid is used in pharmaceuticals and organic synthesis, while the target compound’s aldehyde group may favor use in fragrance intermediates .

Mandelic Acid (2-Hydroxy-2-phenylacetic Acid)

  • Structure : C₈H₈O₃; lacks the cyclohexyl group and has a shorter carbon chain .
  • Key Differences :
    • Substituent Effects : The absence of a cyclohexyl group reduces steric hindrance and lipophilicity. Mandelic acid is more water-soluble and widely used as an antibacterial and dermatological agent.
    • Stereochemistry : Mandelic acid exists as enantiomers (R/S), whereas stereochemical data for the target compound is unspecified .

2-Cyclopentyl-2-phenylacetaldehyde

  • Structure : Cyclopentyl replaces cyclohexyl (C₁₃H₁₆O); smaller ring size reduces steric bulk and increases ring strain .
  • Key Differences :
    • Ring Size Impact : Cyclohexyl’s chair conformation enhances stability compared to cyclopentyl’s puckered structure. This may affect melting points and reactivity in synthesis.

Cyclohexyl 2-Aminoacetate Hydrochloride

  • Structure: C₈H₁₆ClNO₂; shares the cyclohexyl group but replaces phenyl and hydroxyl with an aminoacetate ester .
  • Key Differences: Functional Groups: The amino and ester groups enable peptide-like reactivity, contrasting with the aldehyde’s electrophilic nature. Applications: Used in pharmaceutical intermediates, whereas the target compound’s aldehyde may serve as a synthetic precursor .

Structural and Functional Group Analysis

Impact of Cycloalkyl vs. Aryl Substitution

  • Steric Effects : Bulkier cyclohexyl may hinder reactions at the central carbon compared to smaller substituents.

Aldehyde vs. Carboxylic Acid/Cyclohexyl Ester

  • Reactivity : Aldehydes undergo oxidation (to carboxylic acids) or nucleophilic additions (e.g., Grignard reactions), whereas esters participate in hydrolysis or transesterification .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde C₁₄H₁₈O₃ 234.29 Aldehyde, Hydroxyl Synthetic intermediates
Benzilic Acid C₁₄H₁₂O₃ 228.24 Carboxylic Acid, Hydroxyl Pharmaceuticals, Synthesis
Mandelic Acid C₈H₈O₃ 152.15 Carboxylic Acid, Hydroxyl Dermatology, Antibacterial
2-Cyclopentyl-2-phenylacetaldehyde C₁₃H₁₆O 188.27 Aldehyde Fragrance synthesis
Cyclohexyl 2-Aminoacetate HCl C₈H₁₆ClNO₂ 193.67 Ester, Amine Pharmaceutical intermediates

Research Findings and Trends

  • Stereochemical Influence : Enantiomers of cyclohexyl-hydroxy acids (e.g., (R)- and (S)-2-Cyclohexyl-2-hydroxyacetic acid) exhibit distinct biological activities, suggesting the target compound’s stereochemistry could critically affect its applications .
  • Safety Profiles : The target compound’s flammability (P210) contrasts with Mandelic Acid’s lower hazard profile, highlighting the need for specialized handling .

Biological Activity

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde is a compound of significant interest in pharmacology and organic chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde is characterized by the following chemical structure:

  • Molecular Formula : C15H20O2
  • Molecular Weight : 232.33 g/mol
  • Chemical Structure : The compound features a cyclohexyl group, a hydroxyl group, and a phenylacetaldehyde moiety, which contributes to its unique biological properties.

Pharmacological Properties

Research indicates that 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde exhibits various biological activities, particularly in the context of neuropharmacology and pain management.

  • Opioid Receptor Interaction : A study highlighted that derivatives of compounds similar to 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde show selective activity against mu-opioid receptors, suggesting potential applications in pain relief therapies .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.
  • Cytotoxicity : Preliminary studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their potential as anticancer agents.

Study on Neuropharmacological Effects

A notable case study explored the neuropharmacological effects of compounds related to 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde. The study demonstrated that these compounds could modulate neurotransmitter systems, leading to analgesic effects in rodent models .

Anticancer Potential

Another study focused on the cytotoxicity of 4-aryl derivatives of 2-Cyclohexyl-2-hydroxy-2-phenylacetaldehyde against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively, indicating their potential as therapeutic agents in oncology .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Opioid ReceptorSelective activity against mu-opioid receptors
AntioxidantExhibits antioxidant properties
CytotoxicityInhibits proliferation in cancer cell lines

Table 2: Comparative Analysis of Related Compounds

Compound NameActivity TypeEfficacy Level
4-Aryl Derivative of 2-Cyclohexyl...AnticancerHigh
8-(2-Hydroxy-2-pheny...)NeuropharmacologicalModerate

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